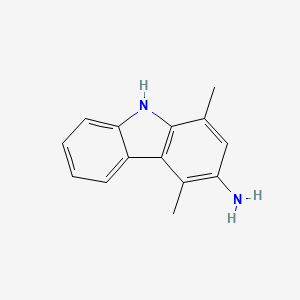
1,4-Dimethyl-3-aminocarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-3-aminocarbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in material science. The structure of this compound consists of a carbazole core with two methyl groups at positions 1 and 4, and an amino group at position 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-3-aminocarbazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between N-sulfonyl-1,2,3-triazoles and 2-alkenylindoles in the presence of a rhodium catalyst can yield 3-aminocarbazole derivatives . This method is efficient and tolerates various functional groups, allowing the synthesis of diverse 3-aminocarbazoles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-3-aminocarbazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the amino group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the carbazole ring.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-3-aminocarbazole has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, making it a potential candidate for drug development and medicinal chemistry.
Medicine: Research has explored its potential as an anticancer, antiviral, and antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-3-aminocarbazole involves its interaction with specific molecular targets and pathways. The amino group at position 3 can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: The parent compound with no substituents.
1,4-Dimethylcarbazole: Similar structure but lacks the amino group.
3-Aminocarbazole: Lacks the methyl groups at positions 1 and 4.
Uniqueness
1,4-Dimethyl-3-aminocarbazole is unique due to the presence of both methyl groups and the amino group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
111249-52-6 |
|---|---|
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1,4-dimethyl-9H-carbazol-3-amine |
InChI |
InChI=1S/C14H14N2/c1-8-7-11(15)9(2)13-10-5-3-4-6-12(10)16-14(8)13/h3-7,16H,15H2,1-2H3 |
Clave InChI |
KZQZOUXUEGIOQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)
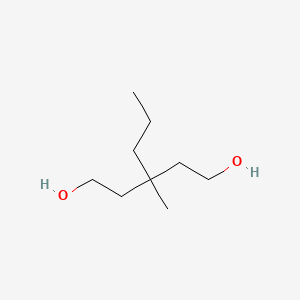
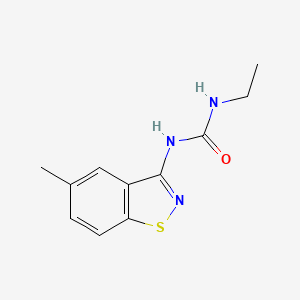
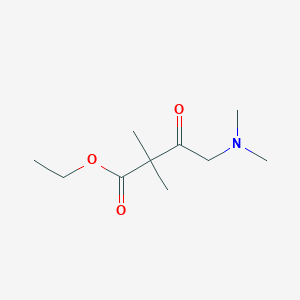

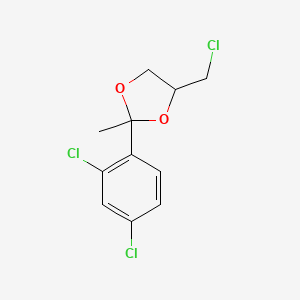

![(2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14327032.png)
![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)
![N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine](/img/structure/B14327041.png)


